molecular formula C10H13ClN2O3 B8393051 3(5-Methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride

3(5-Methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride

Cat. No. B8393051
M. Wt: 244.67 g/mol
InChI Key: XEPFFAORIAWKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252793B2

Procedure details

To a suspension of 3(5-methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride (0.26 g, 1.06 mmol) in dichloromethane (20 mL) was added ethyldiisopropylamine (0.74 mL, 4.26 mmol), the solution was stirred for 5 min, and then 2-amino-N-(2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)-N-methylacetamide (0.5 g, 1.0 mmol) was added followed by HOBT (0.135 g, 1.0 mmol) and EDCI (0.28 mL, 1.59 mmol). The reaction mixture was then stirred overnight at room temperature and partitioned in dichloromethane (100 mL) and a saturated solution of NaHCO3 (100 mL). Organic layer was separated, dried (MgSO4) and concentrated to give oil, which was purified by flash chromatography using a mixture of dichloromethane- and a 5% ammonium solution in methanol (9:1) to give 6-(3-((2-((2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)(methyl)amino)-2-oxoethyl)amino)-3-oxopropyl)-N-methylnicotinamide as foam. LCMS (APCI) 690 (M+); 1HNMR (400 MHz, MeOD) δ 2.60 (t, 2H), 3.07 (s, 3H), 3.19 (t, 2H), 3.20 (s, 3H), 3.32-3.69 (dd, 2H), 4.01 (s, 3H), 5.19 (s, 2H), 5.46 (dd, 2H), 6.71-8.74 (m, 12H)
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Name
2-amino-N-(2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)-N-methylacetamide
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0.135 g
Type
reactant
Reaction Step Four
Name
Quantity
0.28 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][C:4]([C:6]1[CH:7]=[CH:8][C:9]([CH2:12][CH2:13][C:14]([OH:16])=O)=[N:10][CH:11]=1)=[O:5].C(N(C(C)C)C(C)C)C.[NH2:26][CH2:27][C:28]([N:30]([C:32]1[CH:37]=[CH:36][C:35]([Cl:38])=[C:34]([CH2:39][O:40][C:41]2[C:49]3[N:48]=[C:47]([O:50][CH3:51])[N:46]([CH2:52][C:53]4[CH:58]=[CH:57][CH:56]=[CH:55][N:54]=4)[C:45]=3[CH:44]=[CH:43][CH:42]=2)[C:33]=1[Cl:59])[CH3:31])=[O:29].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>ClCCl>[NH4+:3].[Cl:59][C:33]1[C:34]([CH2:39][O:40][C:41]2[C:49]3[N:48]=[C:47]([O:50][CH3:51])[N:46]([CH2:52][C:53]4[CH:58]=[CH:57][CH:56]=[CH:55][N:54]=4)[C:45]=3[CH:44]=[CH:43][CH:42]=2)=[C:35]([Cl:38])[CH:36]=[CH:37][C:32]=1[N:30]([CH3:31])[C:28](=[O:29])[CH2:27][NH:26][C:14](=[O:16])[CH2:13][CH2:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]([NH:3][CH3:2])=[O:5])=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
Cl.CNC(=O)C=1C=CC(=NC1)CCC(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.74 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Three
Name
2-amino-N-(2,4-dichloro-3-(((2-methoxy-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-4-yl)oxy)methyl)phenyl)-N-methylacetamide
Quantity
0.5 g
Type
reactant
Smiles
NCC(=O)N(C)C1=C(C(=C(C=C1)Cl)COC1=CC=CC=2N(C(=NC21)OC)CC2=NC=CC=C2)Cl
Step Four
Name
Quantity
0.135 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
0.28 mL
Type
reactant
Smiles
CCN=C=NCCCN(C)C

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
partitioned in dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of dichloromethane-

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[NH4+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
ClC1=C(C=CC(=C1COC1=CC=CC=2N(C(=NC21)OC)CC2=NC=CC=C2)Cl)N(C(CNC(CCC2=NC=C(C(=O)NC)C=C2)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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